

4'-Hydroxybutyrophenone IUPAC name and synonyms

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An In-Depth Technical Guide to **4'-Hydroxybutyrophenone**: Chemical Identity, Synthesis, and Core Applications

Abstract

4'-Hydroxybutyrophenone, systematically known by its IUPAC name 1-(4-hydroxyphenyl)butan-1-one, is a key organic compound belonging to the aromatic ketone and phenol classes.^[1] Characterized by a butyryl group and a hydroxyl group attached to a phenyl ring, this compound serves as a highly versatile intermediate in multiple industrial and research sectors. Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs), notably β -blockers.^{[1][2]} This guide provides a comprehensive technical overview of **4'-Hydroxybutyrophenone**, detailing its chemical nomenclature, physicochemical properties, a validated synthesis protocol, and its principal applications. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its practical utility and chemical behavior.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to its application in a scientific context. This section delineates the formal nomenclature, structural details, and common synonyms for **4'-Hydroxybutyrophenone**, while also distinguishing it from its common isomers.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming convention for chemical compounds. For **4'-Hydroxybutyrophone**, the official IUPAC name is 1-(4-hydroxyphenyl)butan-1-one.[\[3\]](#)

The structure consists of:

- A phenyl ring.
- A butan-1-one group (a four-carbon chain with a ketone on the first carbon) attached to the phenyl ring.
- A hydroxyl (-OH) group at the para-position (position 4) of the phenyl ring, relative to the butanone substituent.

This structure gives the molecule both hydrogen-bond-donating (hydroxyl group) and hydrogen-bond-accepting (hydroxyl and ketone groups) capabilities, influencing its solubility and reactivity.

Synonyms and Common Identifiers

In commercial and laboratory settings, 1-(4-hydroxyphenyl)butan-1-one is known by a variety of names. Recognizing these synonyms is crucial for comprehensive literature searches and material sourcing.

- **4'-Hydroxybutyrophone**[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- p-Hydroxybutyrophone[\[3\]](#)[\[4\]](#)[\[6\]](#)
- 4-Butyrylphenol[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- p-Butyrylphenol[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- 1-(4-Hydroxyphenyl)-1-butanone[\[1\]](#)[\[4\]](#)[\[7\]](#)
- 4-Butanoylphenol[\[3\]](#)[\[5\]](#)[\[6\]](#)

- p-Hydroxyphenyl propyl ketone[1][3][6]
- CAS Number: 1009-11-6[1][2][3][4]

Critical Distinction from Isomers: The Case of Raspberry Ketone

It is imperative to distinguish 1-(4-hydroxyphenyl)butan-1-one from its structural isomer, 4-(4-hydroxyphenyl)butan-2-one (CAS 5471-51-2), commonly known as Raspberry Ketone.[8][9][10] While both share the same molecular formula (C₁₀H₁₂O₂), the position of the ketone functional group is different. In Raspberry Ketone, the carbonyl group is on the second carbon of the butyl chain, not adjacent to the phenyl ring.[9][11] This structural difference results in vastly different applications; Raspberry Ketone is primarily used as a fragrance and flavoring agent and is found naturally in fruits like raspberries.[10][11]

Physicochemical Properties

The physical and chemical properties of **4'-Hydroxybutyropheneone** dictate its handling, storage, and reaction conditions. It typically appears as a white to off-white crystalline solid.[1][2][4] A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{12}O_2$	[1] [2] [3] [4] [5]
Molecular Weight	164.20 g/mol	[2] [3] [4] [5]
CAS Number	1009-11-6	[1] [2] [3] [4]
Appearance	White to off-white crystalline powder/solid	[1] [2] [4] [5]
Melting Point	91-93 °C	[2] [5] [7] [12]
Boiling Point	311.5 °C at 760 mmHg; 174 °C at 40 mmHg	[2] [5] [7]
Solubility	Limited solubility in water; Soluble in ethanol, acetone, ether, methanol	[1] [5]
pKa (Predicted)	8.05 ± 0.15	[1] [7]

Synthesis and Manufacturing

4'-Hydroxybutyrophenone is primarily a synthetic compound, not known to occur widely in nature.[\[2\]](#) The most common and industrially scalable method for its synthesis is the Friedel-Crafts acylation of phenol.[\[1\]](#)[\[2\]](#)

Core Synthetic Pathway: Friedel-Crafts Acylation

Expertise & Causality: The Friedel-Crafts acylation is the method of choice due to its efficiency in forming carbon-carbon bonds between an aromatic ring and an acyl group. The reaction involves treating phenol with an acylating agent, such as butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, $AlCl_3$).

The causality behind the key components is as follows:

- Phenol: The aromatic substrate. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. The para product is typically favored due to reduced steric hindrance.

- Butyryl Chloride: The acylating agent that provides the butyryl group.
- Aluminum Chloride (AlCl_3): The Lewis acid catalyst is crucial. It coordinates with the acyl chloride, forming a highly reactive acylium ion ($[\text{CH}_3\text{CH}_2\text{CH}_2\text{C}=\text{O}]^+$). This powerful electrophile is necessary to overcome the aromaticity of the phenol ring and achieve acylation. The reaction must be conducted under anhydrous conditions, as the presence of water would decompose the AlCl_3 catalyst.

Detailed Experimental Protocol

This protocol represents a standard laboratory procedure for the synthesis of **4'-Hydroxybutyrophenone**.

Trustworthiness through Self-Validation: This protocol includes distinct steps for reaction, workup, and purification. Successful isolation of a product with the expected melting point and spectral characteristics validates the procedure's execution.

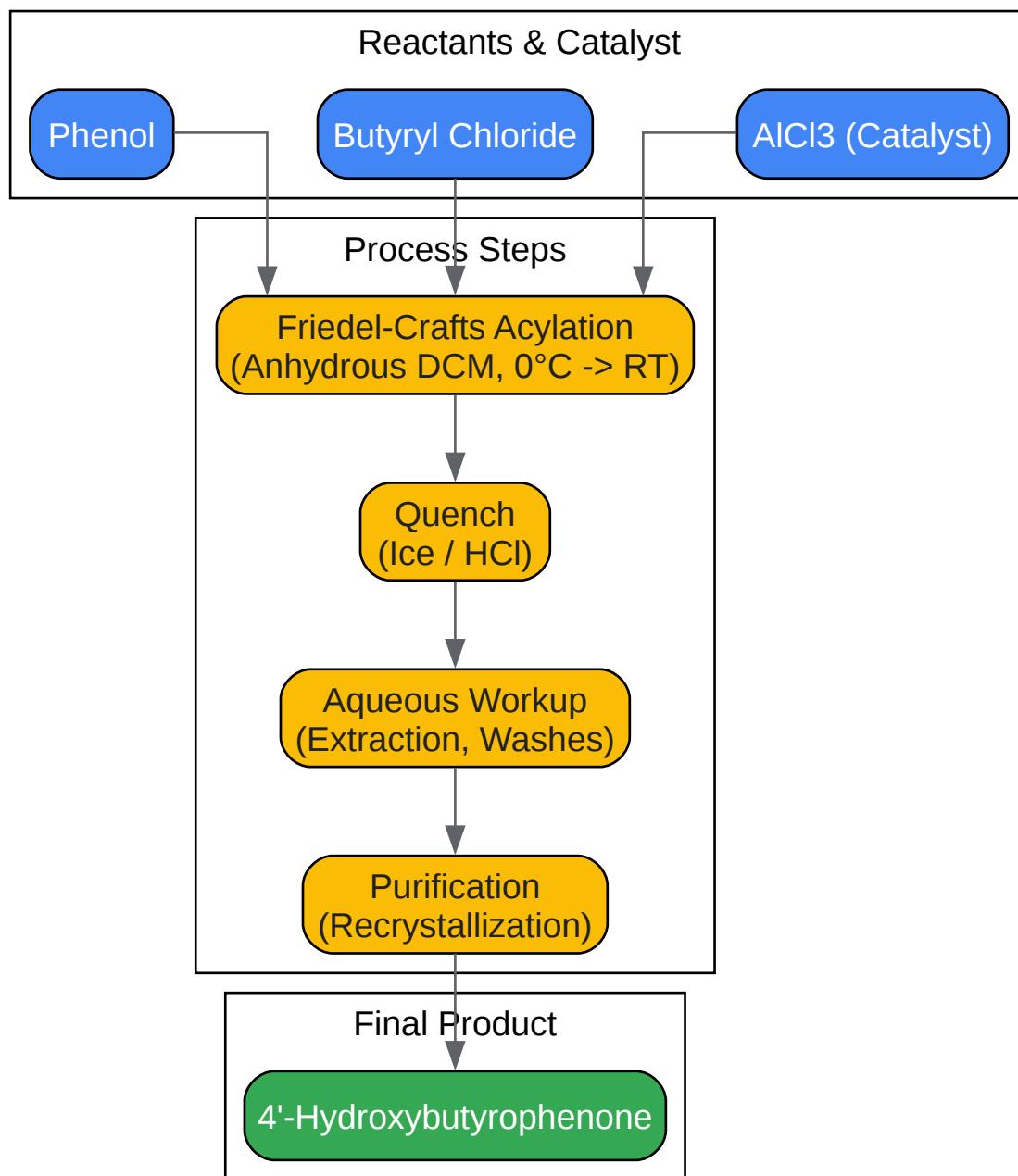
Materials:

- Phenol
- Butyryl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), dilute (e.g., 2M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
- Formation of Acylium Ion: Slowly add butyryl chloride to the AlCl_3 suspension while maintaining the temperature at 0 °C. Stir for 15-20 minutes to allow for the formation of the electrophilic complex.
- Acylation: Dissolve phenol in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel. Maintain the temperature between 0-5 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of phenol.
- Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.
- Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- Neutralization: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(4-hydroxyphenyl)butan-1-one.

Workflow Visualization



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Caption: Friedel-Crafts acylation workflow for **4'-Hydroxybutyrophenone**.

Applications in Research and Industry

The utility of **4'-Hydroxybutyrophenone** stems from its bifunctional nature, possessing both a reactive ketone and a phenolic hydroxyl group.

Keystone Intermediate in Pharmaceutical Development

The primary application of **4'-Hydroxybutyrophenone** is as a versatile intermediate in the synthesis of pharmaceuticals.^{[1][2][4]} Its structure is a common scaffold in medicinal chemistry. It is particularly noted as a precursor in the manufacturing of β -blockers and other cardiovascular agents.^{[1][2]} The butyrophenone moiety can be chemically modified through various reactions, such as reduction of the ketone, alkylation of the phenol, or substitution on the aromatic ring, to build more complex molecular architectures required for therapeutic activity.

Role in Fragrance and Specialty Chemicals

Although less prominent than its pharmaceutical role, **4'-Hydroxybutyrophenone** is also employed in the fragrance industry due to its pleasant, slightly sweet or aromatic odor.^[1] Furthermore, it serves as an intermediate in the production of specialty polymers where the phenolic group can be used for polymerization reactions.^[1]

Safety and Handling

While comprehensive toxicity data is limited, **4'-Hydroxybutyrophenone** is generally considered to have moderate acute toxicity.^[1] Standard laboratory safety precautions should be observed. It may cause irritation to the eyes, skin, and respiratory system.^{[1][5]} It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-hydroxyphenyl)butan-1-one is a compound of significant industrial value, defined by its precise chemical structure and versatile reactivity. Its unambiguous IUPAC name and the clear distinction from its isomers are critical for its correct application. As a cornerstone intermediate, particularly in pharmaceutical synthesis, its efficient production via Friedel-Crafts acylation enables the development of a wide range of therapeutic agents. This guide provides the foundational knowledge required by researchers and developers to effectively and safely utilize this important chemical building block.

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